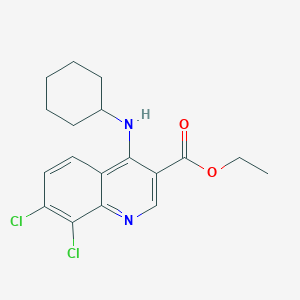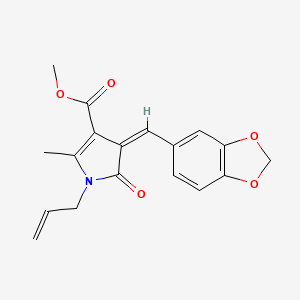![molecular formula C25H21NO5 B11635945 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11635945.png)
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-metoxibenzoil)-1-benzofuran-3-il]-2-(2-metilfenoxi)acetamida es un complejo compuesto orgánico conocido por su estructura única y posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de benzofurano, que es un sistema de anillo fusionado que contiene anillos de benceno y furano, y está sustituido con grupos metoxibenzoil y metilfenoxi. La presencia de estos grupos funcionales confiere propiedades químicas y reactividad distintas al compuesto.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N-[2-(4-metoxibenzoil)-1-benzofuran-3-il]-2-(2-metilfenoxi)acetamida generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de benzofurano: El núcleo de benzofurano se puede sintetizar a través de reacciones de ciclización que involucran precursores apropiados como el 2-hidroxibenzaldehído y el anhídrido acético.
Introducción del grupo metoxibenzoil: El grupo metoxibenzoil se puede introducir a través de la acilación de Friedel-Crafts utilizando cloruro de 4-metoxibenzoil y un catalizador ácido de Lewis como el cloruro de aluminio.
Adición del grupo metilfenoxi: El paso final implica la reacción del intermedio con ácido 2-metilfenoxiacético o sus derivados en condiciones adecuadas para formar la acetamida deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2-(4-metoxibenzoil)-1-benzofuran-3-il]-2-(2-metilfenoxi)acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio o el borohidruro de sodio pueden convertir los grupos carbonilo en alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el núcleo de benzofurano o en los anillos aromáticos, facilitadas por reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco o borohidruro de sodio en metanol.
Sustitución: Halógenos (por ejemplo, bromo) en presencia de un catalizador como el bromuro de hierro (III).
Principales productos formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes.
Sustitución: Derivados halogenados, productos alquilados.
Aplicaciones Científicas De Investigación
N-[2-(4-metoxibenzoil)-1-benzofuran-3-il]-2-(2-metilfenoxi)acetamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus potenciales efectos terapéuticos y como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de materiales novedosos y como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-[2-(4-metoxibenzoil)-1-benzofuran-3-il]-2-(2-metilfenoxi)acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibición o activación de enzimas involucradas en vías metabólicas.
Interacción con receptores: Modulación de la actividad del receptor para influir en la señalización celular.
Alteración de la expresión génica: Afectando a los factores de transcripción y los perfiles de expresión génica.
Comparación Con Compuestos Similares
N-[2-(4-metoxibenzoil)-1-benzofuran-3-il]-2-(2-metilfenoxi)acetamida se puede comparar con otros derivados de benzofurano y acetamidas:
Compuestos similares: N-(2-(4-metoxibenzoil)-1-benzofuran-3-il)-2-(4-nitrofenoxi)acetamida, N-(4-metoxibencil)-2-(4-fenil-1-piperazinil)acetamida.
Unicidad: La presencia de grupos metoxibenzoil y metilfenoxi en la misma molécula confiere propiedades químicas únicas y potenciales actividades biológicas que no se encuentran en otros compuestos similares.
Este artículo detallado proporciona una descripción general completa de N-[2-(4-metoxibenzoil)-1-benzofuran-3-il]-2-(2-metilfenoxi)acetamida, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C25H21NO5 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H21NO5/c1-16-7-3-5-9-20(16)30-15-22(27)26-23-19-8-4-6-10-21(19)31-25(23)24(28)17-11-13-18(29-2)14-12-17/h3-14H,15H2,1-2H3,(H,26,27) |
Clave InChI |
DFZRFMBKFIJETN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11635869.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B11635874.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11635877.png)
![Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635878.png)
![Ethyl 6-ethoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11635895.png)

![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635913.png)
![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide](/img/structure/B11635921.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11635927.png)
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11635935.png)
![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11635940.png)

![(6Z)-5-imino-2-methyl-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635947.png)
